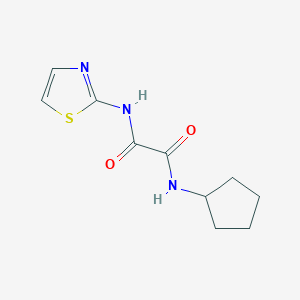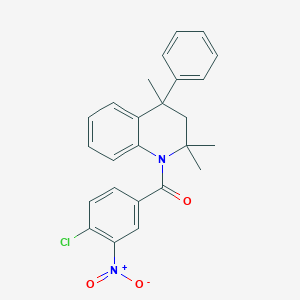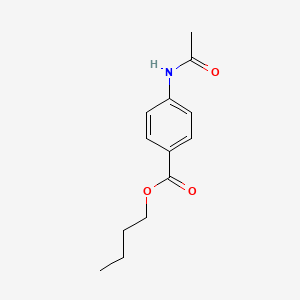
N-cyclopentyl-N'-1,3-thiazol-2-ylethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-N'-1,3-thiazol-2-ylethanediamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CP-690550 and is a selective inhibitor of Janus kinase 3 (JAK3). CP-690550 has been found to be effective in treating autoimmune diseases, such as rheumatoid arthritis and psoriasis, and has shown promising results in preclinical studies for other diseases.
Wirkmechanismus
CP-690550 exerts its pharmacological effects by selectively inhibiting the activity of JAK3. JAK3 is a tyrosine kinase enzyme that is involved in the signaling pathway of various cytokines, such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. These cytokines play a crucial role in the activation and proliferation of immune cells. Inhibiting JAK3 activity can suppress the immune response and reduce inflammation.
Biochemical and Physiological Effects:
CP-690550 has been found to have various biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). CP-690550 has also been found to inhibit the activation and proliferation of T cells and B cells, which are key components of the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
CP-690550 has several advantages and limitations for lab experiments. The compound is highly selective for JAK3, which makes it a valuable tool for studying the role of JAK3 in various biological processes. CP-690550 has also been found to have good oral bioavailability, which makes it suitable for in vivo studies.
However, CP-690550 has some limitations for lab experiments. The compound has a short half-life, which makes it difficult to maintain a steady concentration in the blood. CP-690550 also has poor solubility in water, which can limit its use in some experiments.
Zukünftige Richtungen
CP-690550 has shown promising results in preclinical studies for various diseases, and there is a need for further research to explore its potential applications. Some possible future directions for research on CP-690550 are:
1. Investigating the efficacy of CP-690550 in combination with other drugs for the treatment of autoimmune diseases and cancer.
2. Studying the mechanism of action of CP-690550 in more detail to identify new targets for drug development.
3. Developing new formulations of CP-690550 with improved solubility and bioavailability.
4. Exploring the potential of CP-690550 for the treatment of other diseases, such as multiple sclerosis and inflammatory bowel disease.
Conclusion:
CP-690550 is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a selective inhibitor of JAK3 and has been found to be effective in treating autoimmune diseases and cancer. CP-690550 has several advantages and limitations for lab experiments, and there is a need for further research to explore its potential applications. The compound has shown promising results in preclinical studies, and it is hoped that it will lead to the development of new drugs for the treatment of various diseases.
Synthesemethoden
CP-690550 is synthesized using a multi-step process that involves the reaction of various reagents and solvents. The synthesis of CP-690550 is a complex process that requires specialized knowledge and equipment. The process involves the use of hazardous chemicals and requires strict adherence to safety protocols. The detailed synthesis method is beyond the scope of this paper, but it is important to note that the synthesis of CP-690550 is a challenging process that requires expertise and caution.
Wissenschaftliche Forschungsanwendungen
CP-690550 has been extensively studied for its potential applications in various fields. The compound has been found to be effective in treating autoimmune diseases, such as rheumatoid arthritis and psoriasis, by inhibiting the activity of JAK3. JAK3 is a key enzyme involved in the signaling pathway that leads to the activation of immune cells. Inhibiting JAK3 activity can suppress the immune response and reduce inflammation, which is the hallmark of autoimmune diseases.
In addition to its potential applications in autoimmune diseases, CP-690550 has shown promising results in preclinical studies for other diseases, such as cancer and transplant rejection. The compound has been found to inhibit the growth of cancer cells and enhance the efficacy of chemotherapy drugs. CP-690550 has also been studied for its potential to prevent transplant rejection by suppressing the immune response.
Eigenschaften
IUPAC Name |
N-cyclopentyl-N'-(1,3-thiazol-2-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S/c14-8(12-7-3-1-2-4-7)9(15)13-10-11-5-6-16-10/h5-7H,1-4H2,(H,12,14)(H,11,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHPYHUDDCVBNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(5,7-dinitro-2,1,3-benzoxadiazol-4-yl)amino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B5107345.png)
![1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5107357.png)
![2-[2-(4-bromophenoxy)ethoxy]-5-methoxybenzaldehyde](/img/structure/B5107365.png)
![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2-hydroxy-2-methylpropanamide](/img/structure/B5107368.png)

![3-{[3,5-bis(trifluoromethyl)benzoyl]amino}-4-methoxy-N-phenylbenzamide](/img/structure/B5107388.png)

![5-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5107396.png)

![N-(1-{1-[4-(2-furyl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5107409.png)
![(3aS*,6aR*)-5-(1,3-benzothiazol-2-yl)-3-(2-pyridinylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5107411.png)
![(2-{3-[3-(3-fluoro-4-pyridinyl)phenyl]-1H-pyrazol-1-yl}ethyl)dimethylamine](/img/structure/B5107417.png)
![N-[5-(3-bromo-1-adamantyl)-2-methylphenyl]-3,5-dimethoxybenzamide](/img/structure/B5107421.png)